Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring structure comprising a furo[3,2-c]pyridine framework, which is known for its diverse biological activities and applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific uses.
This compound can be classified as a furo-pyridine derivative, which is a subset of heterocycles. Heterocyclic compounds are characterized by having atoms of at least two different elements as part of their rings. Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride is particularly noted for its potential pharmacological properties and has been the subject of various studies focused on its synthesis and applications in drug development.
The synthesis of ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride typically involves multi-step organic reactions. One common approach includes:
Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing yields and purity during synthesis.
The molecular structure of ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms in space.
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in drug discovery.
The mechanism of action for ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride primarily involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in various biochemical pathways.
Further research is required to elucidate the precise mechanisms through biochemical assays and molecular docking studies.
These properties are crucial for determining the compound's behavior in biological systems and its formulation in pharmaceutical applications.
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride has several potential applications:
Ongoing research continues to explore its full potential across these fields.
The systematic chemical name ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride precisely defines this bicyclic heterocyclic compound and its salt form. The core structure consists of a furan ring fused to a pyridine ring at the [3,2-c] positions, creating a privileged scaffold in medicinal chemistry. The "4H,5H,6H,7H" notation specifies the saturation state of the piperidine ring, indicating four methylene groups that confer conformational flexibility. The ethyl ester moiety at position 4 provides a synthetic handle for derivatization, while the hydrochloride salt enhances stability and solubility [1] [2].
Table 1: Nomenclature and Molecular Specifications of Furo[3,2-c]pyridine Derivatives
Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight | Salt Form |
---|---|---|---|---|
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate | 2044713-31-5 | C₁₀H₁₃NO₃ | 195.21 g/mol | Free base |
Ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride | 2044713-32-6 | C₁₀H₁₄ClNO₃ | 231.68 g/mol | Hydrochloride |
Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride | Not specified | C₈H₆ClNO₃ | Not specified | Hydrochloride [4] |
Structurally, this molecule belongs to the bridged bicyclic systems classification, where the furan oxygen and pyridine nitrogen occupy adjacent positions in the fused ring system. The basic nitrogen in the pyridine ring (pKa ~6-8) enables salt formation with mineral acids like hydrochloric acid, while the fused furan contributes to the compound's aromatic character and dipole moment. These electronic features facilitate π-π stacking interactions with biological targets and influence the molecule's overall polarity, as evidenced by the calculated topological polar surface area (TPSA) of 68.98 Ų for related derivatives [1] [4] [8].
The exploration of furo[3,2-c]pyridine derivatives in pharmaceutical research has accelerated significantly since the early 2010s, driven by the scaffold's versatile bioisosteric properties. This core structure serves as a conformationally constrained analog of nicotinic acid derivatives and has demonstrated particular utility in central nervous system (CNS) drug discovery. The molecular weight (231.68 g/mol for the hydrochloride salt) and moderate lipophilicity (calculated consensus LogP ~2.32) of these derivatives align well with physicochemical requirements for blood-brain barrier penetration, making them attractive candidates for neurological targets [1] [7] [8].
Patent literature reveals strategic applications of this scaffold, particularly in neurodegenerative disorders and psychiatric conditions. The 2021 patent US20210309659A1 specifically claims 5,7-dihydro-pyrrolo-pyridine derivatives structurally related to furo[3,2-c]pyridines for treating schizophrenia, Alzheimer's disease, and pain disorders. These derivatives function through modulation of neurotransmitter systems, particularly those involving dopamine and glutamate receptors [7]. Industrial adoption is evidenced by Boehringer Ingelheim's development of BI-3802, which utilizes a structurally advanced furo[3,2-c]pyridine derivative (CAS 1060814-36-9) obtained through open innovation portals [8].
Table 2: Evolution of Furo[3,2-c]pyridine Derivatives in Pharmaceutical Research
Time Period | Development Milestone | Research Focus | Significance |
---|---|---|---|
Pre-2010 | Initial synthetic exploration | Scaffold accessibility | Established reliable synthetic routes to core structure |
2010-2015 | Early pharmacological screening | CNS target identification | Demonstrated affinity for neurological receptors |
2015-2020 | Patent activity expansion | Neurodegenerative applications | Protection of novel derivatives for Alzheimer's/Parkinson's |
2020-Present | Clinical candidate development | Optimized bioavailability | Hydrochloride salt formulations for enhanced properties [7] [8] |
Synthetic methodologies have evolved from linear approaches requiring over five steps to more efficient cyclization strategies that construct the furopyridine core in fewer steps with improved yields. Modern routes often employ catalytic hydrogenation for saturation of the piperidine ring and utilize hydrochloride salt formation as the final purification step to enhance crystalline properties. These advances have increased the scaffold's accessibility for structure-activity relationship studies, particularly in modifying the ester moiety to explore amide, carboxylic acid, and heterocyclic bioisosteres [1] [2].
The hydrochloride salt formation of ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate represents a critical pharmaceutical optimization strategy that directly addresses the intrinsic solubility limitations of the free base. While the free base form (CAS 2044713-31-5) has limited water solubility due to its predominantly non-ionized state at physiological pH, conversion to the hydrochloride salt (CAS 2044713-32-6) creates a zwitterionic character that significantly enhances aqueous solubility—a prerequisite for oral bioavailability and intravenous formulation [1] [5].
The hydrochloride salt derivative exhibits several advantageous physicochemical properties over the free base. X-ray diffraction studies of analogous compounds reveal that hydrochloride salts form extended hydrogen-bonding networks in the solid state, with chloride ions acting as hydrogen bond acceptors to amine hydrogens. This molecular arrangement typically yields crystalline solids with improved purity profiles (≥95% pure) and superior thermal stability, as evidenced by differential scanning calorimetry data showing decomposition temperatures above 200°C for similar hydrochloride salts [1] [5]. The enhanced stability facilitates compliance with cold-chain transportation requirements for temperature-sensitive pharmaceutical intermediates [5].
Table 3: Comparative Properties of Free Base vs. Hydrochloride Salt Forms
Physicochemical Property | Free Base (C₁₀H₁₃NO₃) | Hydrochloride Salt (C₁₀H₁₄ClNO₃) | Pharmaceutical Impact |
---|---|---|---|
Molecular Weight | 195.21 g/mol | 231.68 g/mol | Affects drug loading capacity |
Calculated LogS (ESOL) | ≈ -3.5 | ≈ -2.5 | 10-fold solubility increase in aqueous media |
Melting Point | Not characterized | >200°C (decomp) | Enhanced processing stability |
Ionization State at pH 7.4 | Partially ionized | Fully ionized | Improved dissolution kinetics |
Storage Requirements | Ambient, inert atmosphere | RT, controlled humidity | Simplified handling protocols [1] [2] [5] |
Computational ADME (Absorption, Distribution, Metabolism, Excretion) profiling of structurally similar compounds indicates that hydrochloride salt formation improves key pharmacokinetic parameters without compromising membrane permeability. The high gastrointestinal absorption (predicted >90%) and blood-brain barrier penetration (predicted BBB permeation >0.5) are maintained post-salt formation, while aqueous solubility increases from approximately 0.01 mg/mL for the free base to >5 mg/mL for the hydrochloride salt. This balance of properties makes the hydrochloride salt particularly valuable for CNS drug development where both solubility and brain penetration are critical success factors. Additionally, metabolic stability assessments of related compounds show low susceptibility to cytochrome P450-mediated oxidation (CYP2C9, CYP2D6, CYP3A4), suggesting favorable metabolic profiles for clinical translation [5] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: